molecular formula C7H5ClN4 B13146888 2-Chloropyrido[4,3-d]pyrimidin-4-amine

2-Chloropyrido[4,3-d]pyrimidin-4-amine

Cat. No.: B13146888
M. Wt: 180.59 g/mol
InChI Key: HOXFDRIZUXTRES-UHFFFAOYSA-N
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Description

2-Chloropyrido[4,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a chlorine atom at the 2-position and an amino group at the 4-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloropyrido[4,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate undergoes further reactions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up, yield, and purity. These methods often involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Chloropyrido[4,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cyclization Reactions: Cyclization reactions often require the use of catalysts and specific reaction conditions, such as elevated temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

2-Chloropyrido[4,3-d]pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloropyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloropyrido[4,3-d]pyrimidin-4-amine is unique due to the presence of the chlorine atom at the 2-position, which can influence its reactivity and biological activity. This structural feature allows for the formation of a wide range of derivatives with diverse pharmacological properties.

Properties

Molecular Formula

C7H5ClN4

Molecular Weight

180.59 g/mol

IUPAC Name

2-chloropyrido[4,3-d]pyrimidin-4-amine

InChI

InChI=1S/C7H5ClN4/c8-7-11-5-1-2-10-3-4(5)6(9)12-7/h1-3H,(H2,9,11,12)

InChI Key

HOXFDRIZUXTRES-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1N=C(N=C2N)Cl

Origin of Product

United States

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